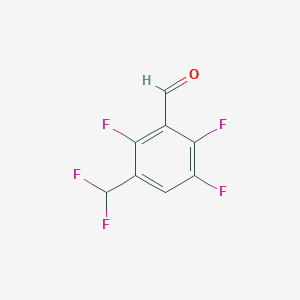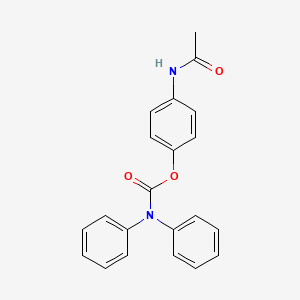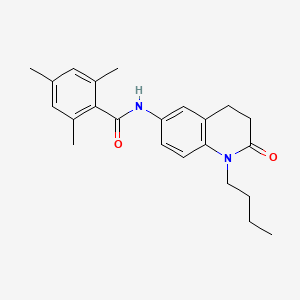
3-(Difluorometil)-2,5,6-trifluorobenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For example, compounds with a difluoromethyl group have been found to inhibit certain enzymes, such as succinate dehydrogenase .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For instance, a compound might bind to an enzyme and inhibit its activity, thereby affecting a specific biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, inhibition of succinate dehydrogenase would affect the citric acid cycle, a key metabolic pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, compounds with a difluoromethyl group have been found to have good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, inhibition of an enzyme could lead to decreased production of a certain metabolite, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde core. One common method is the difluoromethylation of a trifluorobenzaldehyde precursor. This can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(Difluoromethyl)-2,5,6-trifluorobenzoic acid.
Reduction: 3-(Difluoromethyl)-2,5,6-trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-2,5,6-trifluorobenzaldehyde
- 3-(Difluoromethyl)-2,4,5-trifluorobenzaldehyde
- 3-(Difluoromethyl)-2,5,6-trichlorobenzaldehyde
Uniqueness
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the benzaldehyde core. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVDFADVKNXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2505241.png)

![1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)


![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2505252.png)


![4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2505256.png)
![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2505259.png)
